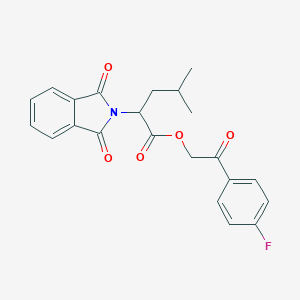![molecular formula C14H20N2O2 B215694 N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic nootropic drug. It was first developed in Russia in the 1990s and has gained popularity as a cognitive enhancer in recent years. The drug is known for its ability to improve memory, focus, and learning ability.
Wirkmechanismus
The mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. By modulating glutamate receptor activity, Noopept is thought to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain. It also increases the production of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, Noopept has been shown to increase blood flow to the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noopept in lab experiments is its ability to improve memory and learning ability. This can be useful in studies that require animals to learn and remember specific tasks. However, one limitation of using Noopept is its potential to cause side effects. While the drug is generally considered safe, it can cause headaches, nausea, and other side effects in some individuals.
Zukünftige Richtungen
There are many potential future directions for research on Noopept. One area of interest is its potential to treat cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential to improve cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Noopept and to determine its potential applications in medicine and cognitive enhancement.
Synthesemethoden
The synthesis of Noopept involves the reaction of N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamideyl-L-prolylglycine with ethyl ester. The reaction takes place under controlled conditions, and the resulting product is purified through a series of steps to obtain the final product. The synthesis of Noopept is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, focus, and learning ability in both animal and human studies. The drug works by increasing the production of neurotrophic factors, which are essential for the growth and survival of neurons in the brain.
Eigenschaften
Produktname |
N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(3,4)13(18)16-12-8-6-7-11(9-12)15-10(2)17/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
WTNFUEJBIKVQOX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Kanonische SMILES |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



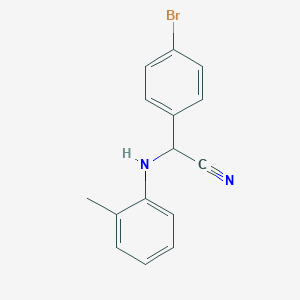
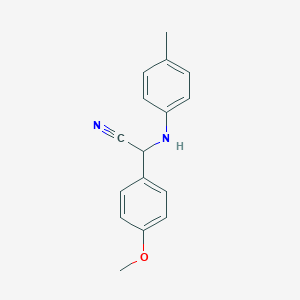
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)
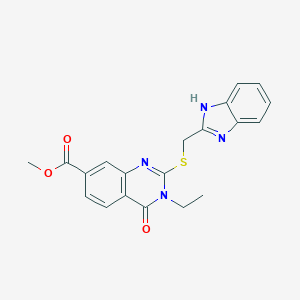
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)
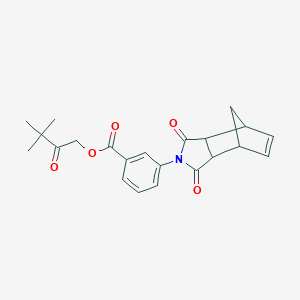
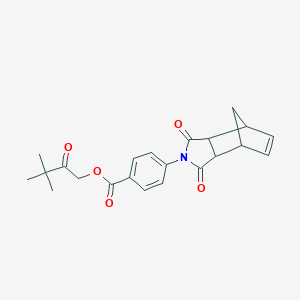
![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)
